molecular formula C11H12F2O2 B1406953 3,5-Difluoro-4-isobutoxybenzaldehyde CAS No. 1443343-76-7

3,5-Difluoro-4-isobutoxybenzaldehyde

Cat. No. B1406953
CAS RN: 1443343-76-7
M. Wt: 214.21 g/mol
InChI Key: OWNGDQLLCIMUPZ-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4-isobutoxybenzaldehyde” is a chemical compound with the CAS Number: 1443343-76-7 . It has a molecular weight of 214.21 and its IUPAC name is 3,5-difluoro-4-isobutoxybenzaldehyde . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “3,5-Difluoro-4-isobutoxybenzaldehyde” is 1S/C11H12F2O2/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-5,7H,6H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Anticancer Activity

3,5-Difluoro-4-isobutoxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins. These compounds demonstrate significant in vitro anticancer properties, retaining the potent cell growth inhibitory capabilities of their non-fluorinated counterparts (Lawrence et al., 2003).

Chromatographic Analysis

This compound plays a role in chromatographic studies. For instance, its analogs, such as chlorinated 4-hydroxybenzaldehydes, have been separated using capillary columns, providing valuable data for analytical chemistry applications (Korhonen & Knuutinen, 1984).

Electrocatalytic Activity

The related dihydroxybenzaldehyde isomers have been studied for their electrocatalytic activity, particularly in the oxidation of NADH, which is crucial for the development of biosensors based on enzymatic activities (Pariente et al., 1996).

Solubility Studies

Analogs like 3,5-dibromo-4-hydroxybenzaldehyde have been investigated for their solubility in various solvents, contributing to a better understanding of solvent effects and solute-solvent interactions (Zhu et al., 2020).

Emission Spectroscopy

The emission spectra of vapors of similar compounds, such as 3,4- and 3,5-difluorobenzaldehyde, have been measured, providing insights into their photophysical properties and their potential applications in optical materials (Itoh, 2009).

Synthesis of Novel Compounds

Related benzaldehyde derivatives have been used in the synthesis of various novel compounds, which can have applications in different fields like medicinal chemistry and materials science (Yüksek et al., 2005).

Matrix-Isolation Infrared Spectroscopy

Difluorobenzaldehydes, including compounds similar to 3,5-Difluoro-4-isobutoxybenzaldehyde, have been studied using matrix-isolation infrared spectroscopy. This research aids in understanding their structural and spectral properties (Itoh et al., 2011).

Oxidation Processes

In organic synthesis, compounds like 3,4-Methylenedioxybenzaldehyde have been investigated for their role in oxidation processes, contributing to advancements in synthetic methodologies (Borzatta et al., 2009).

properties

IUPAC Name

3,5-difluoro-4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNGDQLLCIMUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-isobutoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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